molecular formula C11H10N2O2 B1424314 Ethyl 1,7-naphthyridine-2-carboxylate CAS No. 250674-53-4

Ethyl 1,7-naphthyridine-2-carboxylate

Numéro de catalogue: B1424314
Numéro CAS: 250674-53-4
Poids moléculaire: 202.21 g/mol
Clé InChI: VZLMYXFLIYXAQW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 1,7-naphthyridine-2-carboxylate (CAS 250674-53-4) is a high-purity chemical intermediate of significant interest in advanced pharmaceutical research and development. This compound features a 1,7-naphthyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Its primary research application is as a key synthetic building block in the discovery of novel therapeutics for central nervous system (CNS) disorders. Specifically, it serves as a crucial precursor in the synthesis of tetrahydro naphthyridine-based negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGlu2) . The mGlu2 receptor is a promising target for conditions including schizophrenia, depression, Parkinson's disease, and Alzheimer's disease . The synthetic utility of this ester is demonstrated in multi-step routes where it undergoes sequential functionalization, including Suzuki-Miyaura cross-coupling and reduction, to build complex, potent receptor modulators . Researchers value this compound for its well-defined physicochemical properties: Molecular Formula C 11 H 10 N 2 O 2 , Molecular Weight 202.21 g/mol . It is recommended to be stored sealed in a dry environment at 2-8°C to maintain stability . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Propriétés

IUPAC Name

ethyl 1,7-naphthyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)9-4-3-8-5-6-12-7-10(8)13-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLMYXFLIYXAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699667
Record name Ethyl 1,7-naphthyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250674-53-4
Record name Ethyl 1,7-naphthyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

General Synthetic Strategy

The synthesis of Ethyl 1,7-naphthyridine-2-carboxylate typically involves constructing the naphthyridine core followed by esterification at the 2-position. The synthetic approaches can be broadly categorized into:

Stepwise Synthetic Route (Based on Patent WO2021120953A1)

A recently patented method offers a streamlined and industrially scalable route with high yield and minimal environmental impact. The key steps are:

  • Protection of Amino Group:

    • Starting from 2-chloro-3-aminopyridine (Compound I), the amino group is protected using di-tert-butyl dicarbonate in the presence of an acid binding agent.
    • Reaction conditions: Molar ratios of 1.0:1.0–10.0:0–15.0 (compound I: protecting reagent: acid binding agent).
    • Solvent and temperature conditions are optimized to achieve high conversion to the protected intermediate (Compound II).
  • Formylation via Lithiation:

    • Compound II undergoes lithiation using n-butyllithium in tetrahydrofuran (THF) at low temperature.
    • N-formylmorpholine is used as the formylation reagent to introduce an aldehyde functionality, yielding Compound III.
  • Cyclization with Acrylate:

    • Compound III is reacted with a Lewis acid catalyst (lithium tetrafluoroborate) and an acrylate derivative (N,N-dimethylamino ethyl acrylate) in acetonitrile.
    • The reaction proceeds at 50–80 °C to form the naphthyridine ring system, yielding Compound IV, which contains the ethyl ester at the 2-position.
    • Molar ratios for this step are 1.0:1.0–2.0:1.5–3.0 (Compound III: Lewis acid: acrylate).
  • Deprotection and Purification:

    • The protecting group is removed under mild acidic or basic conditions.
    • The final product, this compound, is purified by recrystallization or chromatographic techniques.

Alternative Synthetic Routes and Functionalization

  • Suzuki-Miyaura cross-coupling reactions have been employed to introduce various aromatic substituents on the naphthyridine core, starting from halogenated naphthyridine esters.
  • Reduction of the naphthyridine ring using sodium cyanoborohydride (NaBH3CN) followed by nucleophilic substitution (S_N2) allows for the introduction of heteroaryl groups, expanding the compound’s functional diversity.
  • Radiolabeling precursors for PET imaging have been synthesized by methylation of phenolic or hydroxypyridinyl precursors derived from this compound, demonstrating the compound’s versatility in medicinal chemistry.

Comparative Data Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Amino group protection Di-tert-butyl dicarbonate, acid binding agent High Protects amino functionality for lithiation
2 Lithiation and formylation n-Butyllithium, THF, N-formylmorpholine Moderate Introduces aldehyde for cyclization
3 Cyclization Lithium tetrafluoroborate, N,N-dimethylamino ethyl acrylate, acetonitrile, 50–80 °C High Forms naphthyridine core with ethyl ester
4 Deprotection and purification Acid/base treatment, recrystallization or chromatography High Yields pure this compound

Research Findings and Optimization Notes

  • The patented method emphasizes environmentally friendly reagents and solvents, avoiding highly toxic or explosive materials, which is critical for industrial scalability.
  • The use of lithium tetrafluoroborate as a Lewis acid catalyst provides efficient cyclization with good selectivity and yield.
  • Protection and deprotection steps are crucial to prevent side reactions during lithiation and formylation.
  • Alternative methods involving Suzuki coupling and reductions enable the synthesis of derivatives but may involve longer synthetic sequences and lower overall yields.
  • Radiolabeling studies confirm that this compound derivatives can be functionalized for advanced applications, indicating the robustness of the synthetic intermediates.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1,7-naphthyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 1,7-naphthyridine-2-carboxylate has been explored for its potential therapeutic effects:

  • Neurological Disorders : The compound acts as a negative allosteric modulator of metabotropic glutamate receptor 2 (mGluR2), which is implicated in cognitive functions. This modulation has shown promise in preclinical studies for treating Alzheimer's disease and schizophrenia .
  • Antimicrobial Activity : Research indicates that derivatives of naphthyridines exhibit significant antimicrobial properties against various pathogens. For example, compounds derived from this compound have demonstrated effective minimum inhibitory concentrations against Gram-positive and Gram-negative bacteria .

Pharmacological Studies

This compound serves as a scaffold for developing new pharmacological agents. Its derivatives are under investigation for their ability to interact with specific biological targets:

  • Cancer Treatment : The compound has been evaluated for anticancer properties, showing cytotoxic effects against several cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation .
  • Pain Management : Given its role in modulating neurotransmitter systems, derivatives of this compound are being studied for their analgesic effects, potentially offering new avenues for pain relief therapies .

Data Table: Biological Activities of this compound Derivatives

Activity TypeTarget/EffectReference
AntimicrobialEffective against E. coli
AnticancerInduces apoptosis in cancer cells
NeurologicalmGluR2 modulation
AnalgesicPain relief potential

Case Study 1: Alzheimer's Disease Treatment

A study conducted on the effects of this compound derivatives on cognitive performance in rodent models showed significant improvements in memory tasks when administered as mGluR2-NAMs. These findings suggest potential therapeutic applications for neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

In vitro testing revealed that specific derivatives exhibited low MIC values against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. These results support the development of new antimicrobial agents based on the naphthyridine scaffold .

Mécanisme D'action

The mechanism of action of ethyl 1,7-naphthyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . The exact molecular targets and pathways are still under investigation, but structure-activity relationship studies provide insights into its biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Positional Isomerism: 1,7-Naphthyridine vs. 1,8-Naphthyridine Derivatives

The position of the nitrogen atoms in the naphthyridine ring significantly impacts physicochemical and biological properties. For instance:

  • 1,8-Naphthyridine-3-carboxylic acid derivatives () are synthesized via the Gould–Jacobs reaction, yielding ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. These compounds exhibit antihistaminic activity, attributed to their planar aromatic core and substituent placement .
  • Ethyl 1,7-naphthyridine-2-carboxylate derivatives, in contrast, feature a saturated decahydro ring system, reducing aromaticity and altering electronic properties. This structural difference may influence solubility and receptor binding compared to 1,8-naphthyridines .
Table 1: Key Differences Between 1,7- and 1,8-Naphthyridine Derivatives
Property This compound 1,8-Naphthyridine-3-Carboxylate
Core Structure Decahydro-1,6-naphthyridine (saturated) 1,4-Dihydro-1,8-naphthyridine (aromatic)
Functional Groups Sulfanylidene or oxo at position 2 Oxo at position 4, carboxylate at 3
Synthesis Method Hydrogenation/Lawesson’s reagent Gould–Jacobs cyclization
Biological Activity Limited data Antihistaminic activity demonstrated

Substituent Effects on Reactivity and Bioactivity

  • This modification increases lipophilicity (ClogP ~2.1) compared to the parent compound .
  • Amino-Oxo Derivatives: Ethyl 1-amino-3-oxo-2,7-naphthyridine-4-carboxylate () features amino and oxo groups, enabling hydrogen bonding interactions. These compounds are synthesized via Smiles rearrangement and exhibit higher polarity (e.g., HRMS m/z 373.2241) .

Stereochemical and Conformational Variations

The decahydro-1,6-naphthyridine core in this compound exists in cis and trans diastereomeric forms. For example:

  • Isomer 1-2 (cis configuration) exhibits ¹H NMR signals at δ 4.24 (bm, 2H) and δ 3.06 (dddd, J = 4.0, 9.8, 12.3 Hz), indicative of axial-equatorial proton arrangements .
  • Isomer 1-1 (trans configuration) shows distinct ¹³C NMR shifts at δ 172.6 (carboxylate) and δ 50.6 (amine), reflecting altered ring puckering .

Activité Biologique

Ethyl 1,7-naphthyridine-2-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Overview of Naphthyridine Compounds

Naphthyridines are nitrogen-containing heterocycles that exhibit a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This compound is particularly interesting due to its structural features that allow for various substitutions, enhancing its pharmacological potential.

Antimicrobial Activity

Research indicates that naphthyridine derivatives demonstrate significant antimicrobial properties. This compound has been evaluated against various bacterial strains. In a study assessing the antimicrobial efficacy of several naphthyridine derivatives:

  • Minimum Inhibitory Concentrations (MICs) were determined for various pathogens.
  • The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli , with MIC values comparable to established antibiotics.
Pathogen MIC (mM)
Staphylococcus aureus6.0
Escherichia coli5.4
Pseudomonas aeruginosaNot Active

Anticancer Properties

This compound has shown promise in cancer research. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

  • Mechanism of Action : The compound induces apoptosis via the mitochondrial pathway and inhibits key signaling pathways involved in cell survival and proliferation.
  • Cell Lines Tested : Research has focused on colon cancer (HCT116), lung cancer (A549), and breast cancer (MCF-7) cell lines.
Cell Line IC50 (µM) Mechanism
HCT1163.18Induction of apoptosis
A5494.50Inhibition of PI3K/AKT pathway
MCF-73.05Cell cycle arrest at G1 phase

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in vitro using lipopolysaccharide (LPS)-stimulated BV2 microglial cells:

  • The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
  • It was found to inhibit the NF-κB signaling pathway, which is crucial in mediating inflammatory responses.

Case Studies

  • Study on Anticancer Activity : A study conducted by Gong et al. investigated the effects of this compound on non-small cell lung cancer cells. The compound was shown to reduce cell viability by inducing G1 phase arrest and downregulating cyclin-dependent kinases (CDKs) involved in cell cycle progression.
  • Neuroprotective Effects : Another study highlighted the neuroprotective potential of naphthyridine derivatives in models of neuroinflammation. This compound exhibited significant protective effects against oxidative stress-induced neuronal damage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1,7-naphthyridine-2-carboxylate, and how can purity be optimized during synthesis?

  • Answer : The compound is synthesized via catalytic hydrogenation or saponification. For example, debenzylation of intermediates using Pd/C under hydrogen (3 atm, 20°C, 6 hours) yields derivatives like ethyl 5-hydroxy-1,7-naphthyridine-2-carboxylate with 78–95% efficiency . Saponification of esters (e.g., using NaOH in THF/water under reflux) converts ethyl esters to carboxylic acids, requiring purification via recrystallization or column chromatography . Monitor reaction progress using TLC and confirm purity via NMR and HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer : Use 1^1H/13^{13}C NMR to confirm substituent positions and ester functionality (e.g., δ 8.05 ppm for aromatic protons, 167.66 ppm for carbonyl carbons) . IR identifies ester C=O stretches (~1700 cm1^{-1}) and hydroxyl groups if present. HRMS validates molecular weight (e.g., [M+H]+^+ at 187.1235) . For structural ambiguity, X-ray crystallography (via SHELXL refinement) resolves bond lengths and angles .

Q. What safety precautions are necessary given limited toxicity data?

  • Answer : Handle in a fume hood with PPE (gloves, lab coat). Due to unknown acute/chronic toxicity (no LD50_{50} data), avoid inhalation/contact. Store at 2–8°C under inert gas. Toxicity assessments should follow OECD guidelines for novel R&D compounds .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction conditions for substituent modifications?

  • Answer : Hybrid functionals (e.g., B3LYP with exact exchange terms) model electronic effects of substituents on reactivity. Calculate Gibbs free energy profiles for reactions like nucleophilic substitution at C-2/C-4 positions. Validate with experimental kinetics (e.g., Hammett plots) . For regioselectivity, analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms?

  • Answer : Refine single-crystal XRD data using SHELX to confirm bond distances (e.g., C=O vs. C–O in esters) and hydrogen bonding patterns. For example, SHELXL refines twinned data for high-resolution structures, distinguishing between keto-enol tautomers . Pair with 15^{15}N NMR to validate nitrogen hybridization in the naphthyridine core .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

  • Answer : Screen Pd catalysts (e.g., Pd(OAc)2_2/XPhos) and solvents (DMF vs. THF) to optimize Buchwald–Hartwig aminations. Additives like CuI or Cs2_2CO3_3 enhance coupling efficiency. For steric hindrance, use microwave-assisted synthesis (100°C, 30 minutes) to improve reaction rates . Monitor by LC-MS to identify side products (e.g., dehalogenation).

Q. How do substituents influence the compound’s bioactivity in medicinal chemistry applications?

  • Answer : Introduce electron-withdrawing groups (e.g., -CF3_3) at C-3 to enhance binding to kinase targets. Compare IC50_{50} values against unmodified analogs. Use QSAR models to correlate logP with cellular permeability . For antimicrobial studies, test against Gram-negative/positive strains, noting MIC shifts with substituent polarity .

Data Analysis & Contradiction Resolution

Q. How should researchers reconcile conflicting spectral data for derivatives?

  • Answer : Cross-validate using orthogonal techniques:

  • If NMR suggests unexpected tautomers, use 13^{13}C DEPT to confirm carbon environments.
  • For HRMS discrepancies, reanalyze with ESI/APCI ionization and compare with isotopic patterns.
  • If XRD and computational models disagree, re-examine crystal packing effects or solvent inclusion .

Q. What statistical methods are appropriate for analyzing biological assay reproducibility?

  • Answer : Perform triplicate experiments with ANOVA to assess variance. Use Grubbs’ test to identify outliers. For dose-response curves, fit data to Hill equations (GraphPad Prism) and report 95% confidence intervals. Validate IC50_{50} values via bootstrapping .

Methodological Resources

  • Synthesis Protocols : Detailed procedures for catalytic hydrogenation and saponification .
  • Computational Tools : Gaussian/B3LYP for DFT, SHELX for XRD refinement .
  • Safety Guidelines : OECD 423 for acute toxicity testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1,7-naphthyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1,7-naphthyridine-2-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.